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Compound of Interest

5-Fluoro-2-hydroxyphenylboronic
Compound Name: o
aci

Cat. No.: B151811

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
5-Fluoro-2-hydroxyphenylboronic acid, a versatile reagent in pharmaceutical research and
organic synthesis. Its unique fluorine substitution enhances reactivity and selectivity in cross-
coupling reactions, making it a valuable building block for novel therapeutics and functional
materials. This document presents available spectroscopic data, detailed experimental
protocols for acquiring such data, and a workflow for its analysis.

Physicochemical Properties

5-Fluoro-2-hydroxyphenylboronic acid is a white to off-white crystalline powder. A summary
of its key physical and chemical properties is provided in the table below.
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Property Value Reference
Molecular Formula CeHeBFO3 [1]
Molecular Weight 155.92 g/mol [1]

CAS Number 259209-20-6 [11[2]
Melting Point 166 °C

Appearance White to off-white crystalline 2]

powder

Spectroscopic Data

While a complete set of experimentally-derived spectra for 5-Fluoro-2-hydroxyphenylboronic
acid is not readily available in public databases, this section provides predicted data based on
the analysis of structurally similar compounds and general principles of spectroscopy. These
predictions serve as a reference for researchers aiming to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. The predicted chemical shifts for 5-Fluoro-2-hydroxyphenylboronic acid are
presented below.

Table 1: Predicted *H NMR Spectral Data (in DMSO-ds)
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Proton
Assignment

Predicted o
(ppm)

Multiplicity

Predicted J
(Hz)

Notes

Ar-H

6.8-75

The aromatic
protons will
exhibit complex
splitting patterns
due to H-H and
H-F coupling.

9.0-10.0

brs

The chemical
shift of the
phenolic proton
can vary
depending on
concentration

and solvent.

-B(OH)2

8.0-8.5

brs

The boronic acid
protons are
typically broad
and may
exchange with
water in the

solvent.

Table 2: Predicted 3C NMR Spectral Data (in DMSO-ds)
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Carbon Assignment

Predicted & (ppm)

Notes

The carbon attached to the

C-B 125-135
boron atom.
The carbon attached to the
C-OH 155 - 165 (d) hydroxyl group will show
coupling to fluorine.
The carbon attached to the
C-F 150 - 160 (d) fluorine atom will show a large
C-F coupling constant.
Ar-C 115 - 140 Other aromatic carbons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups within a molecule. The predicted

characteristic absorption bands for 5-Fluoro-2-hydroxyphenylboronic acid are listed below.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm—?)

Intensity

Assignment

O-H stretching (phenolic and

3200-3600 Strong, Broad boronic acid)

3000-3100 Medium Aromatic C-H stretching
1600-1620 Medium-Strong Aromatic C=C stretching
1450-1550 Medium-Strong Aromatic C=C stretching
1320-1380 Strong B-O stretching
1200-1300 Strong C-0O stretching (phenolic)
1150-1250 Strong C-F stretching
1000-1100 Strong B-OH bending
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments. For 5-Fluoro-2-hydroxyphenylboronic acid, the following ions would be expected.

Table 4: Predicted Mass Spectrometry Data

lon m/z (calculated) Notes

[M]*+ 156.04 Molecular ion

[M-H20]* 138.03 Loss of a water molecule
[M-B(OH)2]* 111.04 Loss of the boronic acid group

Experimental Protocols

This section outlines detailed methodologies for acquiring the spectroscopic data for 5-Fluoro-
2-hydroxyphenylboronic acid.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of phenylboronic acids is as follows:

e Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-2-hydroxyphenylboronic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, Methanol-da4, or Acetone-
de). The choice of solvent can influence the chemical shifts, particularly for exchangeable
protons.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 3C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

» Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

The following protocol can be used for FT-IR analysis:
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (approx. 1-2 mg) with about
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the beam path and record the sample spectrum.
o Typically, spectra are collected over a range of 4000-400 cm~1 with a resolution of 4 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

LC-MS/MS Analysis

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A sensitive method for the quantification of boronic acids can be achieved using Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

» Sample Preparation: Accurately weigh and dissolve the 5-Fluoro-2-hydroxyphenylboronic
acid in a suitable solvent such as methanol to create a stock solution (e.g., 1 mg/mL).[3]
Further dilute the stock solution with a mixture of methanol and water to prepare calibration
standards.[3]

o Chromatographic Conditions:

o Column: A C18 reversed-phase column is often suitable for the separation of boronic
acids.

o Mobile Phase: A gradient elution with water and acetonitrile can be employed.[3]
o Flow Rate: A typical flow rate is around 0.5 mL/min.
e Mass Spectrometry Conditions:

o lonization: Electrospray ionization (ESI) in negative ion mode is commonly used for
boronic acids.

o Acquisition Mode: Multiple Reaction Monitoring (MRM) provides high sensitivity and
selectivity for quantification.[3] The precursor ion would be the deprotonated molecule [M-
H]~, and characteristic product ions would be monitored.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and potential signaling pathway interactions can aid in
understanding the context and application of the spectroscopic data.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of 5-Fluoro-2-hydroxyphenylboronic acid.
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Data Analysis & Interpretation
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Caption: Workflow for Spectroscopic Analysis.

Role in Suzuki-Miyaura Coupling

5-Fluoro-2-hydroxyphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling
reactions, a powerful method for forming carbon-carbon bonds. The general catalytic cycle is
depicted below.
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Caption: Suzuki-Miyaura Coupling Cycle.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b151811?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This guide provides a foundational understanding of the spectroscopic properties of 5-Fluoro-
2-hydroxyphenylboronic acid. Researchers are encouraged to perform their own analytical

characterization to obtain experimental data for their specific samples. The provided protocols
offer a robust starting point for these essential analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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